4-氯-1H-吲哚-2-甲酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

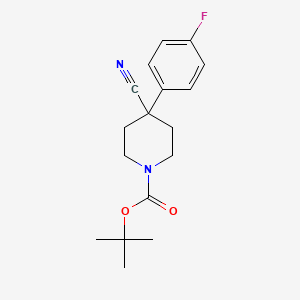

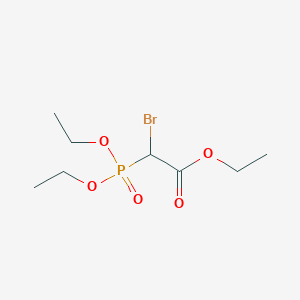

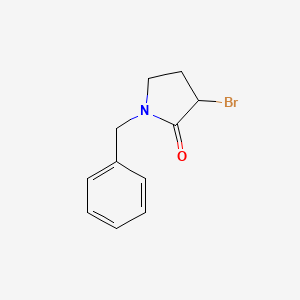

4-chloro-1H-indole-2-carbohydrazide is a chemical compound that belongs to the class of indole carbohydrazides . It has been studied for its potential biological activities .

Synthesis Analysis

The synthesis of 4-chloro-1H-indole-2-carbohydrazide and similar compounds typically starts from methyl 1H-indole-3-carboxylate and ethyl 1H-indole-2-carboxylate, which are reacted with hydrazine monohydrate . The aldol condensation of the resulting compound with aromatic aldehydes leads to the formation of the title compounds .Molecular Structure Analysis

The molecular structure of 4-chloro-1H-indole-2-carbohydrazide can be determined using various physical and spectroscopic methods, including IR, 1H NMR, 13C NMR, and MS .Chemical Reactions Analysis

4-chloro-1H-indole-2-carbohydrazide and similar compounds have been tested for anti-platelet aggregation activity induced by adenosine diphosphate (ADP), arachidonic acid (AA), and collagen . Among the synthesized compounds, some showed significant inhibition on platelet aggregation .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-chloro-1H-indole-2-carbohydrazide can be determined using various methods. For example, its molecular weight can be calculated based on its molecular formula .科学研究应用

抗微生物和抗炎应用

从4-氯-1H-吲哚-2-甲酰肼合成和评估的杂环化合物表现出显著的抗微生物和抗炎活性。这些杂环化合物在经历特定反应后形成化合物,对一系列细胞系表现出中等到良好的抗增殖活性,表明它们在抗微生物和抗炎治疗中的潜力(Narayana et al., 2009)。

抗氧化和抗胆碱酯酶特性

新型的4,6-二甲氧基-1H-吲哚-2-甲酰肼已被合成,并显示出有希望的抗氧化特性,在几种测定中优于标准抗氧化剂。此外,这些化合物显示出显著的抗胆碱酯酶特性,表明它们在治疗与氧化应激相关的疾病和与胆碱酯酶相关的神经退行性疾病中的效用(Bingul et al., 2019)。

抗增殖活性

吲哚-2-甲酰肼已被用于合成各种化合物,评估它们的抗癌特性。例如,为了抑制微管聚合而合成的衍生物显示出对几种癌细胞系的显著抗增殖活性,表明它们作为设计新型微管靶向剂的支架的潜力(Kazan et al., 2019)。

变构调节剂的开发

对吲哚-2-甲酰胺的化学功能进行优化的研究已经导致了强效CB1变构调节剂的发现。这些发现对于开发针对大麻素1型受体的疗法至关重要,对于治疗受该受体活性影响的疾病具有重要意义(Khurana et al., 2014)。

未来方向

The future research directions for 4-chloro-1H-indole-2-carbohydrazide and similar compounds could include further investigation of their biological activities, such as their antiplatelet aggregation activity . Additionally, more research is needed to fully understand their mechanism of action . Furthermore, the development of new synthetic methods could also be a promising area of future research .

属性

IUPAC Name |

4-chloro-1H-indole-2-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O/c10-6-2-1-3-7-5(6)4-8(12-7)9(14)13-11/h1-4,12H,11H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDDHOJFMLAWOJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(N2)C(=O)NN)C(=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-1H-indole-2-carbohydrazide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone](/img/structure/B1313505.png)

![Spiro[isochroman-4,4'-piperidine]](/img/structure/B1313526.png)

![4-Piperidinone, 1-[(3,4-dichlorophenyl)methyl]-](/img/structure/B1313527.png)